4-[6-(4-methoxy-3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine
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Overview
Description
4-[6-(4-methoxy-3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine is a complex organic compound that features a pyrrolopyrimidine core, a morpholine ring, and a sulfonyl group attached to a methoxy-methylphenyl moiety
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonyl and pyrimidinyl groups
Mode of Action
Based on its chemical structure, it can be hypothesized that the compound might interact with its targets through the formation of hydrogen bonds or hydrophobic interactions . The presence of a sulfonyl group could potentially lead to the inhibition of enzymes, while the pyrimidinyl group might interact with nucleic acids .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given the potential interactions mentioned above, it could be involved in pathways related to enzyme activity regulation or nucleic acid processing .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of a morpholine ring might enhance its solubility, potentially improving its absorption and distribution . The methoxy groups could also influence its metabolic stability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific targets and mode of action. Potential effects could range from altered enzyme activity to changes in gene expression, depending on the nature of the target .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-methoxy-3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the methoxy-methylphenyl moiety using sulfonyl chloride in the presence of a base.
Attachment of the morpholine ring: The final step involves the coupling of the morpholine ring to the pyrrolopyrimidine core, which can be facilitated by using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-methoxy-3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes, particularly those involving sulfonylation or morpholine-containing compounds.
Comparison with Similar Compounds
Similar Compounds
4-(6-((4-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine: Similar structure but lacks the methyl group on the phenyl ring.
4-(6-((4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine: Similar structure but lacks the methoxy group on the phenyl ring.
Uniqueness
The presence of both the methoxy and methyl groups on the phenyl ring in 4-[6-(4-methoxy-3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials.
Properties
IUPAC Name |
4-[6-(4-methoxy-3-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-13-9-15(3-4-17(13)25-2)27(23,24)22-11-14-10-19-18(20-16(14)12-22)21-5-7-26-8-6-21/h3-4,9-10H,5-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWCDHACDVKOLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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